molecular formula C11H8N2O B3049214 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one CAS No. 19839-52-2

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B3049214
CAS No.: 19839-52-2
M. Wt: 184.19 g/mol
InChI Key: SGJQMRQYHMXDTI-UHFFFAOYSA-N
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Description

Significance in Chemical Biology and Medicinal Chemistry

The pyrido[3,4-b]indol-1-one scaffold is a key structural motif in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Researchers have designed and synthesized various derivatives of this compound, demonstrating its potential as a foundational structure for the development of new therapeutic agents. nih.gov

Detailed research findings have highlighted the following:

Enzyme Inhibition: Certain derivatives of pyrido[3,4-b]indol-1-one have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of malignancies and autoimmune diseases. nih.gov Specifically, synthesized compounds have shown strong enzymatic potency against BTK. nih.gov

Anticancer Activity: The pyrido[3,4-b]indole class of compounds has been investigated for its anticancer properties. researchgate.net Studies on various human cancer cell lines have revealed that derivatives of this scaffold can exhibit significant antiproliferative activity. researchgate.net For instance, certain compounds have demonstrated potent activity against breast, colon, melanoma, and pancreatic cancer cells. researchgate.net Some derivatives have also been shown to induce cell cycle arrest and apoptosis in lymphoma cell lines. nih.gov

Antifilarial Potential: The broader class of substituted 9H-pyrido[3,4-b]indoles (β-carbolines) has been explored for designing agents against filariasis, a parasitic disease. nih.gov

The significance of 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one in these fields lies in its role as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery programs.

Classification within Pyridoindole Alkaloids and β-Carbolinones

From a chemical classification perspective, this compound is categorized within two main groups: pyridoindole alkaloids and β-carbolinones.

Pyridoindole Alkaloids: Alkaloids are a broad class of naturally occurring organic compounds that typically contain at least one nitrogen atom. britannica.com They are often classified based on their chemical structure. britannica.comwikipedia.org The pyridoindole alkaloids are a subgroup of indole (B1671886) alkaloids, which are characterized by the presence of an indole ring system. researchgate.net The "pyrido" prefix indicates that a pyridine (B92270) ring is fused to the indole structure. wikipedia.org

β-Carbolinones: This compound is more specifically classified as a β-carbolinone. The parent structure, β-carboline (also known as 9H-pyrido[3,4-b]indole), is a tricyclic compound comprising an indole ring fused to a pyridine ring. wikipedia.orgebi.ac.uk The term "β-carbolinone" indicates the presence of a carbonyl (C=O) group on the β-carboline framework, specifically a lactam (a cyclic amide). researchgate.netresearchgate.net The "-1-one" in the chemical name "this compound" specifies the location of this carbonyl group within the heterocyclic ring system. researchgate.net β-carbolinones are considered structural variants of the β-carboline family. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dihydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJQMRQYHMXDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446780
Record name 2,9-Dihydro-1H-beta-carbolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19839-52-2
Record name 2,9-Dihydro-1H-beta-carbolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,9 Dihydro 1h Pyrido 3,4 B Indol 1 One and Its Core Skeleton

Classical and Conventional Synthetic Routes

Traditional methods for constructing the 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one core and related structures have historically relied on strong acid-mediated cyclizations and transformations of readily available indole (B1671886) precursors like tryptamine (B22526).

Cyclization Reactions (e.g., Polyphosphoric Acid-Mediated Cyclization)

A direct and high-yielding method for the synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones involves the intramolecular cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide precursors. bohrium.comresearchgate.net This reaction is effectively promoted by polyphosphoric acid (PPA) at elevated temperatures. The selection of the acid catalyst is critical, with PPA providing superior results compared to other acids. bohrium.com The process involves heating the substrate in PPA to facilitate an intramolecular electrophilic substitution onto the indole ring, followed by cyclization and elimination to form the pyridone ring. This method is robust and tolerates both electron-donating and electron-withdrawing substituents at the 5-position of the indole nucleus, demonstrating its synthetic utility. bohrium.com

Commonly, the synthesis of β-carboline skeletons can also be achieved through condensation reactions of tryptamines with carboxylic acids in the presence of PPA, followed by an oxidation step. nih.gov

Table 1: Polyphosphoric Acid (PPA)-Mediated Cyclization for this compound Synthesis

Starting Material Reaction Conditions Product Yield (%) Reference
N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide PPA, 110 °C, 30 min This compound High bohrium.com
5-Methoxy-N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide PPA, 110 °C, 30 min 6-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one High bohrium.com
5-Nitro-N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide PPA, 110 °C, 30 min 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one High bohrium.com

Approaches via Tryptamine Derivatives

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which are hydrogenated precursors to the β-carbolinone core. wikipedia.org This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov The initial condensation forms a Schiff base, which then protonates to an electrophilic iminium ion that is attacked by the electron-rich indole nucleus to form the new piperidine (B6355638) ring. wikipedia.org While this method directly yields the tetrahydro-β-carboline skeleton, subsequent oxidation is required to introduce the unsaturation and carbonyl group present in this compound.

Another classical approach is the Bischler-Napieralski reaction. This method involves the cyclization of N-acylated tryptamine derivatives using a dehydrating agent such as phosphorus oxychloride or PPA to form a 3,4-dihydro-β-carboline intermediate. ljmu.ac.ukias.ac.in This intermediate can then be oxidized to the corresponding β-carboline, which can be further functionalized to the target lactam.

Modern Catalytic Approaches

Contemporary synthetic chemistry has introduced a range of metal-catalyzed reactions that offer milder conditions, higher efficiency, and greater functional group tolerance for the construction of the this compound skeleton.

Palladium-Catalyzed Reactions (e.g., Cross-Coupling, Intramolecular Amination, Buchwald-Hartwig/Heck Annulation)

Palladium catalysis is a powerful tool for forming the C-N and C-C bonds necessary for the pyridone ring of the β-carbolinone system. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for constructing aryl-nitrogen bonds. This reaction can be applied in an intramolecular fashion to form the heterocyclic ring. For instance, 2,3,6-trisubstituted β-carbolin-1-ones have been synthesized in good to high yields via a palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones. researchgate.net

Heck annulation, another palladium-catalyzed reaction, can be employed to form the carboline core through intramolecular C-C bond formation. ljmu.ac.uk For example, a one-pot synthesis of 3,4-benzo-β-carbolines has been reported involving a palladium-catalyzed intramolecular Heck coupling. ljmu.ac.uk Additionally, tandem strategies combining palladium-catalyzed reactions like the Sonogashira coupling followed by cyclization provide efficient routes to annulated pyrido[3,4-b]indoles. nih.gov

Table 2: Palladium-Catalyzed Synthesis of β-Carbolinone Derivatives

Reaction Type Starting Material Catalyst System Product Yield (%) Reference
Intramolecular Amination 3-Amino-4-(2-bromophenyl)-2-pyridone Pd Catalyst 2,3,6-Trisubstituted β-carbolin-1-one Good to High researchgate.net
Intramolecular Heck Coupling N-Tosyl-2-(2-bromophenyl)vinyl-1H-indole Pd Catalyst 3,4-Benzo-β-carboline Good ljmu.ac.uk
Tandem Sonogashira/Cyclotrimerization N-((2-Iodophenyl)ethynyl)alkynenitrile Pd(0) Catalyst Annulated pyrido[3,4-b]indole Good nih.gov

Ruthenium(II)-Catalyzed C-H Functionalization

Ruthenium(II) catalysts have emerged as effective tools for C-H activation and functionalization, enabling the direct formation of C-C and C-N bonds on the indole nucleus. rsc.orgmdpi.com This strategy allows for the construction of the pyridone ring through annulation reactions. For example, Ru(II)-catalyzed annulation of indole-2-carboxamides with internal alkynes provides a route to β-carbolinone derivatives. mdpi.com The reaction proceeds via a C-H/N-H annulation pathway.

Furthermore, regioselective C-H functionalization of the β-carboline core itself has been demonstrated. A Ru(II)-catalyzed hydroxymethylation of β-carbolines has been developed, showcasing the ability to introduce functional groups at specific positions under catalytic conditions. nih.govacs.org These C-H activation strategies offer a step-economical approach to complex carboline structures by avoiding the need for pre-functionalized starting materials. nih.govacs.org

Table 3: Ruthenium(II)-Catalyzed Reactions for β-Carboline Synthesis

Reaction Type Substrates Catalyst System Product Type Reference
[3+2] Annulation N-Nitrosoanilines, Alkynes Ru(II) Catalyst Indole Derivatives mdpi.com
C-H/N-H Annulation Indole-2-carboxamides, Alkynes Ru(II) Catalyst β-Carbolinone Derivatives mdpi.com
Regioselective Hydroxymethylation β-Carbolines, Paraformaldehyde [Ru(p-cymene)Cl₂]₂, ZnBr₂ C-4 Hydroxymethylated β-carbolines nih.govacs.org
C-H Functionalization 1-Carbamoylindoles, 7-Azabenzonorbornadienes [Ru(p-cymene)Cl₂]₂ 2-(1-Amino-1,2-dihydronaphthalen-2-yl)indoles rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient pathway to complex molecular architectures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the strategy has been applied to create related carboline isomers. For instance, an organocatalyzed three-component reaction of 1-acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, and amines provides access to polysubstituted 1H-pyrido[3,2-b]indoles. researchgate.net The development of MCRs for the pyrido[3,4-b]indole skeleton represents a promising area for future synthetic exploration, offering rapid access to libraries of structurally diverse compounds.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of the this compound skeleton is of significant interest due to the prevalence of chiral β-carboline structures in biologically active natural products. nih.gov Achieving stereocontrol at the C-1 position is a key challenge that has been addressed through various asymmetric strategies. These methods aim to construct the chiral tetracyclic core with high levels of enantiomeric excess (ee) or diastereomeric excess (de).

The Pictet-Spengler reaction (PSR) is a cornerstone in the synthesis of β-carbolines. mdpi.com It involves the condensation of a β-arylethylamine, typically tryptamine or a derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgmdpi.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole nucleus to form the new ring. nih.govwikipedia.org

While the classical PSR is not inherently stereoselective, asymmetric variants have been developed to induce chirality. A primary strategy involves the use of precursors from the "chiral pool," where the chirality is pre-installed in either the tryptamine or the carbonyl component. nih.gov For instance, reacting L-tryptophan methyl ester with an aldehyde introduces a chiral center that can influence the stereochemical outcome of the cyclization. The conditions of the cyclization (kinetic vs. thermodynamic control) can also dictate the final diastereomeric ratio. nih.gov

Table 1: Examples of Chiral Precursors in Asymmetric Pictet-Spengler Reactions

Chiral Tryptamine DerivativeCarbonyl ComponentKey Feature
L-Tryptophan Methyl EsterVarious AldehydesUtilizes a readily available chiral amino acid to set stereochemistry.
Chiral Tryptamine AmideCinnamaldehydesOrganocatalytic conjugate addition creates a hemiaminal with two stereocenters prior to cyclization. nih.gov
N-Sulfinyl TryptaminesAldehydesThe chiral sulfinyl group acts as an auxiliary to direct the cyclization, yielding protoberberine alkaloids. mdpi.com

Chiral Auxiliary

The use of a covalently bonded chiral auxiliary is a powerful method to control stereochemistry during the synthesis. The auxiliary directs the formation of one stereoisomer over the other and can be cleaved in a subsequent step.

A notable example involves the use of a propargyl-functionalized Schöllkopf chiral auxiliary. mdpi.com In this approach, the synthesis begins with the reaction of an appropriately substituted aniline (B41778) with the chiral auxiliary. Following several steps, a key intermediate, an Nb-benzylamine derived from 7-methoxytryptophan, is obtained. The Pictet-Spengler condensation of this chiral amine with an aldehyde proceeds using acetic acid in dichloromethane. This reaction yields a mixture of cis and trans diastereomers, demonstrating the influence of the auxiliary on the stereochemical outcome of the ring closure. mdpi.com

Asymmetric transfer hydrogenation (ATH) is a robust and practical method for the enantioselective reduction of prochiral ketones and imines, making it highly valuable for synthesizing chiral amines and alcohols that can serve as precursors. nih.govmdpi.com This technique typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand, using a simple hydrogen donor like 2-propanol or formic acid. mdpi.comnih.gov

In the context of synthesizing chiral this compound derivatives, ATH can be applied to produce enantiomerically enriched tryptamine analogues or other chiral amine precursors. The asymmetric reduction of a C=N bond in a dihydro-β-carboline intermediate is a direct route to installing the chiral center at the C-1 position. mdpi.com The choice of chiral ligand is crucial for achieving high enantioselectivity. Amino acid-derived ligands, for example, have been shown to be effective in rhodium-catalyzed ATH, where the ligand structure can even switch the resulting product's configuration from (R) to (S). nih.gov

Table 2: Catalytic Systems for Asymmetric Transfer Hydrogenation of C=N Bonds

Metal CatalystChiral Ligand TypeSubstrate TypeKey Advantage
Rhodium (Rh)Amino acid-derived thioamides/hydroxamic acidsKetones, IminesEnantioswitchable control based on ligand functional group. nih.gov
Ruthenium (Ru)N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN)IminesHigh efficiency and enantioselectivity; considered a benchmark catalyst system. mdpi.com
Rhodium (Rh)Chiral 8-Amino-5,6,7,8-tetrahydroquinolines1-Aryl substituted-3,4-dihydroisoquinolinesEffective for creating chiral alkaloid precursors in aqueous media. mdpi.com

Enzymatic Catalysis

Biocatalysis offers an exceptionally selective and environmentally benign approach to synthesizing chiral molecules. Enzymes operate under mild conditions and can provide products with near-perfect enantiopurity.

Pictet-Spenglerase enzymes, such as norcoclaurine synthase (NCS), have been identified and utilized to catalyze the PSR with high stereoselectivity. nih.gov While its natural function is in benzylisoquinoline alkaloid biosynthesis, research has shown that NCS from Thalictrum flavum can accept a range of ketone substrates, which is typically challenging, to produce chiral 1,1'-disubstituted tetrahydroisoquinolines. nih.gov This demonstrates the potential for using engineered Pictet-Spenglerases to synthesize chiral β-carboline cores.

Furthermore, chemoenzymatic strategies can be employed to generate chiral precursors for the pyridoindolone skeleton. nih.gov For example, a multi-enzyme system involving a tryptophan synthase, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme can produce structurally diverse indole-containing acyloins, which are valuable chiral building blocks for more complex indole alkaloids. nih.gov

Green Chemistry Considerations in Synthesis

Adopting green chemistry principles in the synthesis of this compound is crucial for minimizing environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They can also function as catalysts, particularly Brønsted or Lewis acidic ILs, which can replace traditional volatile and corrosive acids. nih.gov

In the synthesis of nitrogen heterocycles, acidic ILs have proven to be efficient and reusable catalysts. For instance, a Brønsted-acidic ionic liquid has been used for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions. nih.gov Similarly, heterogeneous ILs have been employed to catalyze the synthesis of quinolines. researchgate.net

The application of ILs to the synthesis of the this compound core is a promising green alternative. An acidic IL could effectively catalyze the key intramolecular cyclization step, replacing acids like polyphosphoric acid. bohrium.com The ability to recover and reuse the ionic liquid catalyst after the reaction significantly improves the process's sustainability. nih.gov Pyridinium-based ionic liquids have also been synthesized and studied for their role in stabilizing enzymes in chemical reactions, suggesting a potential dual role as both a solvent and a stabilizer in biocatalytic green synthesis routes. nih.govtubitak.gov.tr

Chemical Transformations and Derivatization of 2,9 Dihydro 1h Pyrido 3,4 B Indol 1 One

Synthesis of Complex Analogues (e.g., Spiro[piperidine-4,1-pyrido[3,4-b]indoles])

The structural framework of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is an excellent starting point for the construction of more complex, three-dimensional molecules such as spirocyclic compounds. These analogues are of significant interest in drug discovery due to their rigid conformations and novel chemical space.

A key transformation involves the synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives. These compounds feature a piperidine (B6355638) ring sharing a single carbon atom with the pyridoindole core. The synthesis of these complex structures often involves multi-step reaction sequences starting from the parent tetrahydro-β-carboline. researchgate.net For example, the reaction of a related isothiourea derivative of 2′,3′,4′,9′-tetrahydrospiro[piperidine-4,1′-(1H)pyrido[3,4-b]indole] with various amines can lead to new guanidine (B92328) derivatives or, under different conditions, cyclize to form novel polycyclic systems. researchgate.net

Another important class of complex analogues includes spiro-oxindoles, which are prevalent in many bioactive natural products. rsc.org The synthesis of spiro[indoline-3,3′-pyrrolidin]-2-one derivatives can be achieved from 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole precursors through oxidative rearrangement reactions, for instance, using N-bromosuccinimide in an acidic medium. nih.gov These reactions highlight the utility of the β-carbolinone scaffold in accessing structurally diverse and biologically relevant spiro compounds.

Table 2: Synthesis of Spirocyclic Analogues
Starting Material ClassKey TransformationReagentsResulting Spiro Compound ClassReference
Tetrahydro-β-carbolineOxidative RearrangementN-bromosuccinimide, Acetic Acid, Water/THFSpiro[indoline-3,3′-pyrrolidin]-2-one nih.gov
Isothiourea derivative of Tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]CyclizationPiperidine, Morpholine, or HydrazineNovel ethanopyrimido[1′,6′:1,2]pyrido[3,4-b]indole system researchgate.net

Conversion to Related Alkaloids and Heterocycles

The this compound core is a versatile building block that can be chemically converted into other classes of alkaloids and heterocycles. These transformations often involve ring-opening, rearrangement, or ring-expansion reactions, providing access to different isomeric scaffolds.

For example, synthetic strategies have been developed to convert the β-carboline framework into its isomeric γ-carbolines (pyrido[4,3-b]indoles). nih.gov While not a direct conversion from the 1-one, the methodologies employed in the synthesis of related carboline isomers showcase the chemical manipulations possible within this family of compounds. One approach to 3-oxo-γ-carbolines starts from methyl indol-2-ylacetate, proceeding through a gramine (B1672134) derivative, demonstrating a pathway to an alternative heterocyclic core. nih.gov

Furthermore, the lactam functionality within the this compound can be manipulated. For instance, attempts to convert related pyrano[3,4-b]indolones into β-carbolines via direct lactamization were not successful, but the conversion was achieved through the formation of intermediate amides, highlighting the nuanced reactivity of these systems. researchgate.net These conversions are crucial for generating libraries of related but structurally distinct compounds for biological screening.

Table 3: Compound Names
Compound Name
This compound
β-carbolinone
Sodium hydride
Dimethylformamide
4-methoxybenzyl chloride
Spiro[piperidine-4,1'-pyrido[3,4-b]indole]
Tetrahydro-β-carboline
Isothiourea
Guanidine
Spiro-oxindole
Spiro[indoline-3,3′-pyrrolidin]-2-one
N-bromosuccinimide
γ-carboline
Pyrido[4,3-b]indole
3-oxo-γ-carboline
Methyl indol-2-ylacetate
Gramine
Pyrano[3,4-b]indolone

Mechanistic Investigations of Synthetic Routes to 2,9 Dihydro 1h Pyrido 3,4 B Indol 1 One

Proposed Reaction Mechanisms for Core Skeleton Formation

The formation of the 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one core can be achieved through various synthetic pathways, with researchers proposing detailed mechanisms to explain the observed transformations.

One prominent proposed mechanism involves a two-step conversion from 3-substituted β-carbolines. researchgate.netnih.gov This process begins with the N-oxidation of the β-carboline starting material. The resulting β-carboline-N-oxide is then refluxed with acetic anhydride, leading to a series of intermediates. nih.gov The proposed sequence is as follows:

Formation of a 2-acetoxy-β-carboline derivative (Intermediate I) from the reaction of the β-carboline-N-oxide with acetic anhydride. nih.gov

An acetyl oxygen anion then attacks the carbon atom at the 1-position, breaking the C1=N2 double bond to form a 1,2-diacetoxy-1,2-dihydro-β-carboline intermediate (Intermediate II). nih.gov

This is followed by the elimination of an acetic acid molecule, which regenerates the C1=N2 double bond and yields a 1-acetoxy-β-carboline derivative (Intermediate III). nih.gov

Finally, hydrolysis of this intermediate in a sodium hydroxide (B78521) solution affords the target this compound derivative. nih.gov

Another effective method involves the selective intramolecular cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide. bohrium.com In this approach, the starting material is heated in polyphosphoric acid. The strong acid is believed to protonate one of the methoxy (B1213986) groups of the acetal (B89532), leading to its elimination as methanol (B129727) and the formation of a reactive oxonium ion. This is followed by the elimination of the second methoxy group to generate an electrophilic N-acylimminium ion intermediate, which then undergoes an intramolecular electrophilic substitution reaction with the electron-rich C3 position of the indole (B1671886) ring to form the pyridone ring and complete the tricyclic skeleton.

Mechanistic Probing of Catalytic Processes

Catalysts play a pivotal role in directing the reaction pathway and improving the efficiency of the synthesis of this compound and related pyridone structures.

In the cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide, polyphosphoric acid (PPA) acts as the catalyst. bohrium.com Its function is twofold: it serves as a Brønsted acid to activate the acetal group for cyclization and as a dehydrating agent to drive the reaction towards the formation of the final product. The yield of this reaction has been found to be highly dependent on the specific acid used, highlighting the crucial role of the catalyst in the reaction mechanism. bohrium.com

For the synthesis of related dihydropyridone structures, various other catalytic systems have been investigated. For instance, copper(II) triflate in the presence of a surfactant has been shown to effectively catalyze the aza-Diels-Alder reaction between imines and Danishefsky's diene in an aqueous medium. organic-chemistry.org Organocatalysts, such as imidazolinium salts, have also been successfully employed to catalyze this type of [4+2] cycloaddition, leading to dihydropyridones in good to excellent yields. organic-chemistry.org Furthermore, gold-catalyzed cyclization of β-amino-ynone intermediates represents another advanced catalytic strategy for constructing the pyridone ring. organic-chemistry.org These examples underscore the diverse catalytic approaches available for constructing the core pyridone ring, each with its own distinct mechanism of substrate activation.

Influence of Substituents on Reaction Outcome

The electronic nature and position of substituents on the starting materials can significantly influence the course and efficiency of the synthesis of this compound.

In the two-step synthesis from 3-substituted β-carbolines, the reaction tolerates a variety of substituents at the 3-position. nih.gov Good to high yields were reported for substrates bearing both electron-withdrawing groups (such as ethoxycarbonyl and cyano) and other functionalities (like hydroxymethyl and carbohydrazide). nih.gov This indicates that the rearrangement mechanism is robust and broadly applicable to a range of substituted precursors. researchgate.net

Conversely, in a different synthetic approach leading to the isomeric γ-carboline core, the nature of a substituent on the indole nitrogen was found to be critical. nih.gov A reaction involving an N-tosyl-substituted indole proceeded smoothly, whereas a similar substrate with a more strongly electron-withdrawing N-phenylsulfonyl group failed to yield the desired product. nih.gov This suggests that excessive reduction of the nucleophilicity of the indole ring system can inhibit the key cyclization step.

Interestingly, the synthesis via intramolecular cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide was found to be less sensitive to the electronic effects of substituents at the 5-position of the indole nucleus. bohrium.com This method proved effective with both electron-donating and electron-withdrawing groups present on the indole ring. bohrium.com

Table 1: Effect of Substituents at the 3-Position on the Yield of this compound Derivatives nih.gov

EntrySubstituent at 3-PositionYield (%)
1-H65
2-COOEt85
3-CH₂OH78
4-CN75
5-CONHNH₂67
6-CONHCH₃72

Structure Activity Relationship Sar Studies of 2,9 Dihydro 1h Pyrido 3,4 B Indol 1 One Derivatives

General Principles of SAR in β-Carbolinone Scaffolds

The β-carboline framework, a tricyclic pyrido[3,4-b]indole system, is a versatile scaffold found in numerous natural and synthetic compounds with a wide array of biological activities. nih.gov The SAR of β-carboline derivatives is complex, with the nature, position, and orientation of substituents profoundly influencing their pharmacological effects. researchgate.net These compounds are known to interact with various biological targets by intercalating into DNA, inhibiting enzymes such as kinases and topoisomerases, and modulating the activity of receptors like benzodiazepine (B76468) and serotonin (B10506) receptors. nih.gov

Positional Effects of Substituents on Biological Activities (e.g., C-1, C-3, C-9)

The biological activity of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one derivatives can be finely tuned by introducing various substituents at different positions on the β-carbolinone core. The C-1, C-3, and C-9 positions have been identified as particularly important for modulating the pharmacological properties of these compounds. mdpi.com

The C-1 position of the β-carboline scaffold is a frequent target for chemical modification to enhance biological activity. Studies on C1-substituted acylhydrazone β-carboline analogues have revealed important SAR insights for antifungal activity. mdpi.comnih.gov For instance, the presence of halogenated groups on the acylhydrazone moiety at C-1 tends to confer more promising antifungal activity compared to electron-donating groups. mdpi.com

A series of novel pyrido[3,4-b]indoles with substitutions at the C-1 position were synthesized and evaluated for their anticancer activity. The results indicated that bicyclic aryl or heteroaryl groups, such as naphthalene (B1677914) and quinoline, at the C-1 position are beneficial for potent antiproliferative activity. researchgate.net

Below is a data table summarizing the antifungal activity of some C1-substituted acylhydrazone β-carboline analogues.

CompoundRR1Inhibition Rate (%) against V. maliInhibition Rate (%) against F. graminearumInhibition Rate (%) against F. oxysporumInhibition Rate (%) against F. solani
9aH2-F51.248.945.350.1
9nH4-CF354.967.063.064.5
9oH2-Cl-6-F60.158.955.453.2
10dOCH34-CH345.352.155.950.3
10jOCH34-F48.250.351.253.4
10nOCH34-CF349.858.756.355.1
10oOCH32-Cl-6-F47.654.853.951.7
Hymexazol (Control)49.555.653.251.3

Data sourced from a study on C1-substituted acylhydrazone β-carboline analogues as antifungal candidates. mdpi.com

The C-3 position of the β-carbolinone scaffold also offers a valuable site for chemical modification to influence biological activity. The introduction of an alkoxycarbonyl group at this position in 1,2,3,4-tetrahydro-β-carbolines has been shown to result in compounds with low toxicity and sedative effects. nih.gov In the context of antifungal activity, the nature of the substituent at C-3 can significantly impact efficacy. For example, in a series of 1-phenyl-9H-pyrido[3,4-b]indole-3-formamides, the presence of a 2-pyridyl group (compound F4) resulted in excellent broad-spectrum fungicidal activity, whereas a diethyl group (compound F2) led to only moderate activity. mdpi.com

Furthermore, a study on 1-ethyl-3-formyl-β-carbolines demonstrated that compounds with a free carboxylic acid or a primary amide group at C-3 exhibited more potent cardioprotective effects against hypoxia-reoxygenation injury in H9c2 cells compared to those with a secondary amide group. mdpi.com

The following table presents data on the fungicidal activity of various C-3 substituted β-carboline derivatives.

CompoundR1R2Inhibition Rate (%) against R. solaniInhibition Rate (%) against F. oxysporum f. sp. cubense
F1PhenylN-ethyl35.248.5
F2PhenylN,N-diethyl30.145.2
F4PhenylN-(2-pyridyl)45.855.1
F54-chlorophenylN-ethyl40.350.2
F164-trifluoromethylphenylN,N-diethyl42.153.7
Harmine (Control)38.758.3

Data adapted from a study on the fungicidal activity of β-carboline alkaloids and their derivatives. mdpi.com

The nitrogen atom at the C-9 position of the indole (B1671886) ring within the β-carbolinone scaffold is another key point for structural modification. The hydrogen atom at this position can act as a hydrogen bond donor, which can be crucial for binding to biological targets. researchgate.net Studies on pyrido[3,4-b]indoles as anticancer agents have shown that methylation of the N-9 position can disrupt these hydrogen bonding interactions, leading to a decrease in activity. For instance, an N9-methyl group was found to disrupt binding interactions with MDM2, a cancer target. researchgate.net This suggests that maintaining the hydrogen-bonding capability at the N-9 position is important for certain biological activities of this class of compounds. While extensive SAR studies on C-9 substituted this compound are limited, the available data on the broader pyrido[3,4-b]indole class underscores the significance of this position in modulating biological effects.

Stereochemical Influences on Activity

Stereochemistry can play a profound role in the biological activity of chiral molecules. For derivatives of this compound that possess stereogenic centers, the spatial arrangement of atoms can significantly impact their interaction with chiral biological macromolecules such as enzymes and receptors.

In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, a strong stereochemical dependence of activity was observed. The (R)-enantiomer of a particular compound was found to be over 100-fold more potent than its (S)-enantiomer (distomer). acs.org This dramatic difference in activity highlights that a specific stereochemical configuration is often required for optimal binding to the target protein.

While specific studies on the stereochemical influences on the activity of this compound derivatives are not extensively available, the principles of stereoselectivity are broadly applicable in pharmacology. The differential activity of enantiomers can be attributed to one enantiomer (the eutomer) having a better fit to the binding site of the target protein, leading to a more stable drug-receptor complex and a greater biological response. The other enantiomer (the distomer) may have a weaker interaction or may even bind to a different target, potentially leading to off-target effects. Therefore, for any chiral derivative of the this compound scaffold, it is crucial to investigate the biological activity of the individual enantiomers to identify the eutomer and to develop a more selective and potent therapeutic agent.

Biological Activities and Pharmacological Profile of 2,9 Dihydro 1h Pyrido 3,4 B Indol 1 One and Its Derivatives

Enzymatic Inhibition Studies

Derivatives of the 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one scaffold have been investigated for their potential to inhibit various enzymes implicated in a multitude of disease states. The following sections detail the research findings in this area.

Protein Kinase Inhibition (e.g., RET, Cdc7, Cdk2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer. Consequently, they are prominent targets for drug discovery.

Cdc7 and Cdk2 Inhibition: Derivatives of 1H-pyrido[3,4-b]indol-1-one have been identified as inhibitors of cyclin-dependent kinase 2 (Cdk2) and cell division cycle 7 (Cdc7) kinase. google.com Both kinases play pivotal roles in the regulation of the cell cycle and DNA replication, making them attractive targets for anticancer therapies. google.com The malfunctioning of these protein kinases is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. google.com

While specific inhibitory concentrations for this compound derivatives were not detailed in the provided search results, structurally related pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against Cdk2 and Cdk9. nih.gov For instance, compounds 9a and 14g from this class showed Cdk2 inhibition with IC50 values of 1.630 µM and 0.460 µM, respectively. nih.gov

RET Inhibition: The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy. While direct inhibition by this compound derivatives is not explicitly documented in the provided results, structurally similar 9H-pyrimido[4,5-b]indole derivatives have been explored as dual inhibitors of RET and TRKA. nih.gov This suggests that the broader indole-based heterocyclic systems are of interest in the development of RET inhibitors. nih.gov

Compound ClassTarget KinaseNotable Activity
1H-Pyrido[3,4-b]indol-1-one derivativesCdk2, Cdc7Identified as inhibitors google.com
Pyrazolo[3,4-b]pyridine derivativesCdk2, Cdk9Compound 14g IC50 = 0.460 µM (Cdk2) nih.gov
9H-Pyrimido[4,5-b]indole derivativesRET, TRKAInvestigated as dual inhibitors nih.gov

IDO Activity Modulation

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a significant role in immune tolerance. Its upregulation in the tumor microenvironment can lead to the suppression of anti-tumor immunity, making it a target for cancer immunotherapy.

Research into the modulation of IDO1 by this compound derivatives is an emerging area. While direct evidence for this specific scaffold is limited in the provided search results, the broader class of indole (B1671886) derivatives has been a focus of IDO1 inhibitor development. For example, novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been identified as dual inhibitors of IDO1 and STAT3. mdpi.com One such compound, NK3 , demonstrated potent IDO1 inhibitory activity with an IC50 value of 0.06 µM. mdpi.com This highlights the potential of indole-containing structures to interact with the heme-containing active site of IDO1. mdpi.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

Direct studies on this compound derivatives as MAO inhibitors were not found in the search results. However, structurally related compounds have shown significant activity. For instance, a series of 3,4-dihydro-2(1H)-quinolinone derivatives were found to be highly potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov The most potent compound in that study, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone , had an IC50 of 2.9 nM for MAO-B. nih.gov Additionally, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as selective MAO-B inhibitors. researchgate.netmdpi.com Compound S5 from this class showed an IC50 of 0.203 µM for MAO-B. mdpi.com

Compound ClassTargetNotable Activity
3,4-Dihydro-2(1H)-quinolinone derivativesMAO-B7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone IC50 = 2.9 nM nih.gov
Pyridazinobenzylpiperidine derivativesMAO-BS5 IC50 = 0.203 µM mdpi.com

Isocitrate Lyase Inhibition

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of various pathogens, including the bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis. Since this enzyme is absent in humans, it represents an attractive target for the development of new anti-tubercular agents.

There is no information in the provided search results regarding the inhibition of isocitrate lyase by this compound or its derivatives. The current research on ICL inhibitors focuses on other chemical scaffolds. For instance, natural compounds like daphnetin (B354214) have been investigated as potential inhibitors of M. tuberculosis ICL (MtICL), with daphnetin showing an IC50 of 4.34 µg/mL. mdpi.com Other identified inhibitors include 3-nitropropionate and 3-bromopyruvate. nih.gov The development of mechanism-based inactivators, such as 2-vinyl-d-isocitrate (2-VIC), is also an active area of research. nih.gov

Receptor Modulation

The scaffold of this compound, a member of the β-carboline family, serves as a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with a wide range of biological activities. These compounds have been shown to interact with a variety of receptors, modulating their activity and leading to diverse pharmacological effects. This section will explore the interactions of these compounds with several key receptor systems.

GABA(A) Receptor Interaction

Derivatives of the indole nucleus have been investigated for their interaction with the GABA(A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. mdpi.com The GABA(A) receptor complex includes a binding site for benzodiazepines, which allosterically modulate receptor activity. mdpi.com Certain indole derivatives have been found to interact with this site, exhibiting a range of effects from agonism to inverse agonism.

Benzodiazepine (B76468) Receptor Binding

The benzodiazepine receptor (BzR) on the GABA(A) receptor complex is a significant target for therapeutic agents. Several indole derivatives, where moieties like tryptamine (B22526), tyramine, or dopamine are linked to the indole nucleus through an oxalyl bridge, have been synthesized and evaluated for their affinity to the BzR. nih.gov

In a study evaluating a series of N-(indol-3-ylglyoxylyl)amine derivatives, several compounds demonstrated high affinity for the benzodiazepine receptor. nih.gov These compounds, despite their structural relation to tryptamine and dopamine derivatives, displayed partial agonist activity. nih.gov Notably, methylation at the 1-position of the indole nucleus resulted in a significant loss of binding affinity. nih.gov

CompoundAffinity (Ki, μM)Activity Profile
Derivative 170.51Partial Agonist
Derivative 210.085Partial Agonist
Derivative 240.25Partial Agonist
Derivative 260.12Partial Agonist
Derivative 300.33Partial Agonist

Imidazoline (B1206853) Receptor Selective Action

Derivatives of the pyrido[3,4-b]indole scaffold have also been explored as ligands for imidazoline receptors. The 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) structure has been identified as a novel class of ligands for the I(2) imidazoline receptor subtype. researchgate.net

One particular derivative, 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole, has demonstrated high affinity and exceptional selectivity for the I(2) imidazoline receptor. researchgate.net Another compound, 3,5,6,11-Tetrahydro-2H-imidazo[1',2':1,2]pyrido[3,4-b]indole, which can be considered a fusion of a β-carboline and a 2-(2-benzofuranyl)-2-imidazoline, also exhibits high affinity for I(2) receptors. nih.gov

CompoundAffinity (Ki, nM)Selectivity
8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole6.2>1000-fold over I(1), α2-adrenergic, 5-HT(2A), and 5-HT(2C) receptors
3,5,6,11-Tetrahydro-2H-imidazo[1',2':1,2]pyrido[3,4-b]indole7.3High affinity for I(2) receptors

Serotonin (5-HT) Receptor Interactions

The serotonergic system is a critical target for the treatment of various central nervous system disorders. Indole derivatives have been extensively studied for their interactions with different serotonin (5-HT) receptor subtypes.

One study detailed the synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that showed dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT). rsc.org Another series of indole derivatives were found to be potent ligands of both 5-HT1A and 5-HT2A receptors, with some compounds showing anxiolytic or memory-enhancing effects in behavioral tests. nih.gov Additionally, 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles have been identified as 5-HT6 receptor antagonists. nih.gov

CompoundTargetAffinity (Ki, nM)
3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f)5-HT1A10.0
3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f)SERT2.8
D2AAK55-HT1A/5-HT2APotent Ligand
D2AAK65-HT1A/5-HT2APotent Ligand
D2AAK75-HT1A/5-HT2APotent Ligand

Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulation

The glucagon-like peptide-1 receptor (GLP-1R) is a key target in the treatment of type 2 diabetes. rsc.org Positive allosteric modulators (PAMs) of the GLP-1R offer a therapeutic advantage by enhancing the effects of the endogenous ligand. rsc.org

A novel series of compounds based on a 3,4,5,6-tetrahydro-1H-1,5-epiminoazocino[4,5-b]indole scaffold have been identified as potent and selective PAMs of the GLP-1R. nih.gov These compounds were shown to increase the potency and efficacy of GLP-1 in stimulating cAMP accumulation. nih.gov Another study identified a different small molecule PAM, LSN3318839, which enhances G protein-coupled signaling by the GLP-1R. pharmasynth.eu Furthermore, research has shown that certain electrophilic compounds can act as PAMs by covalently modifying Cys-347 in the GLP-1R. researchgate.netnih.gov

Compound Class/NameMechanismEffect
3,4,5,6-tetrahydro-1H-1,5-epiminoazocino[4,5-b]indole derivativesPositive Allosteric ModulationEnhances GLP-1 potency in cAMP accumulation
LSN3318839Positive Allosteric ModulationPotentiates GLP-1(9-36)NH2 activity
4-(3-benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine (BETP)Covalent Modification of Cys-347Enhances GLP-1(9–36)-NH2-stimulated cAMP signaling

CFTR Potentiation

Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene cause cystic fibrosis. documentsdelivered.com Potentiators are small molecules that can restore the function of mutated CFTR channels. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for CFTR potentiators. documentsdelivered.com

In studies using Fischer rat thyroid cells expressing F508del-CFTR, selected compounds from this class showed efficacy comparable to the known potentiator VX-770. documentsdelivered.com Spiro[piperidine-4,1-pyrido[3,4-b]indoles] have also been identified as co-potentiators that work in synergy with existing potentiators to activate certain CFTR mutants. One such analog, with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents, showed a significant improvement in potency for activating N1303K-CFTR.

Compound Class/DerivativeActivityEC50
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives (e.g., Hit-7, Hit-9)CFTR PotentiatorSub-micromolar potency
Spiro[piperidine-4,1-pyrido[3,4-b]indole] analog 2iCFTR Co-potentiator~600 nM (for N1303K-CFTR)

Broad Spectrum Biological Activities

The unique structural framework of this compound serves as a versatile template for the development of novel therapeutic agents. The fusion of a pyridine (B92270) and an indole ring system gives rise to a class of compounds with a wide range of biological actions.

Derivatives of the broader indole family have demonstrated notable anti-inflammatory properties. For instance, certain N-acylhydrazone derivatives have been shown to significantly inhibit leukocyte migration in carrageenan-induced peritonitis models. mdpi.com One such compound, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), at doses of 10 and 20 mg/kg, inhibited leukocyte migration into the peritoneal cavity by 59% and 52%, respectively. mdpi.com This anti-inflammatory action is believed to be mediated through the modulation of nitric oxide (NO) levels. mdpi.com Furthermore, some 1H-isoindole-1,3(2H)-dione derivatives have shown the ability to reduce the expression of cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, indicating their anti-inflammatory potential. mdpi.com

The antioxidant potential of indole derivatives has also been a subject of investigation. Certain novel N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have been evaluated for their in vitro antioxidant activities using the DPPH method. mdpi.com All tested compounds in one study exhibited antioxidant activity, with the most active compound being N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide. mdpi.com Bioinformatics studies have suggested that the antioxidant activities of these compounds may be related to their interaction with molecular targets such as monoamine oxidase B (MAO B), COX-2, and NF-κB. mdpi.com

The pyrido[3,4-b]indole scaffold is a key component in compounds exhibiting significant antimicrobial and antifungal activities. Studies on various indole derivatives have revealed a broad spectrum of activity against different microbial strains. For example, new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising efficacy against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov

Specifically, an indole-triazole derivative demonstrated excellent activity against MRSA, surpassing the effectiveness of ciprofloxacin. nih.gov In the realm of antifungal agents, indole derivatives containing a 1,3,4-thiadiazole ring have been synthesized and tested against various plant pathogenic fungi. nih.gov One such derivative, Z2, exhibited potent bioactivity against Botrytis cinerea with an EC50 value of 2.7 μg/mL, which was superior to the control drugs azoxystrobin (B1666510) and fluopyram. nih.gov The mechanism of action for this compound is believed to involve the disruption of the cell wall and membrane integrity of the fungus. nih.gov Other research has also highlighted the broad-spectrum antifungal activities of certain indole derivatives against several phytopathogenic fungi. researchgate.net

Antimicrobial and Antifungal Activity of Selected Indole Derivatives
Compound/Derivative ClassMicroorganismActivity (MIC/EC50)Reference
Indole-triazole/thiadiazole derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiMIC: 3.125-50 µg/mL nih.gov
Indole derivative Z2 (with 1,3,4-thiadiazole)Botrytis cinereaEC50: 2.7 µg/mL nih.gov

The antiviral potential of indole-based compounds has been explored, with some derivatives showing activity against various viruses. For instance, novel pyrazolo[3,4-b]indole nucleoside analogs have been synthesized and found to be active against human cytomegalovirus and herpes simplex virus type 1. researchgate.net However, this activity was not well-separated from cytotoxicity. researchgate.net In another study, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized, and their antiviral activity was evaluated, revealing their potential for future studies in this area. nih.gov

The pyrido[3,4-b]indole structure has been identified as a promising pharmacophore for designing macrofilaricidal agents. nih.gov A number of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for their in vivo macrofilaricidal activity against Acanthoeilonema viteae. capes.gov.br Several of these compounds exhibited greater than 90% micro- or macrofilaricidal activity or sterilization of female worms. nih.gov

Specifically, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest adulticidal activity, while methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed the highest microfilaricidal action against A. viteae. nih.gov Another derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole, was found to be highly active against Litomosoides carinii and Brugia malayi. nih.gov In the context of antimalarial research, pyrido[3,2-b]indol-4-yl-amines, isomers of the title compound's scaffold, have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, with one derivative showing IC50 values of 50 nM and 38 nM, respectively. nih.gov Furthermore, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been evaluated for their antileishmanial efficacy against visceral leishmaniasis. nih.govrsc.org

Antiparasitic Activity of Selected Pyrido[3,4-b]indole Derivatives
CompoundParasiteActivityReference
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylateAcanthoeilonema viteaeHighest adulticidal activity nih.gov
Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylateAcanthoeilonema viteaeHighest microfilaricidal action nih.gov
1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indoleLitomosoides carinii and Brugia malayiHighest activity nih.gov

A significant body of research has focused on the potent anticancer activity of pyrido[3,4-b]indole derivatives. These compounds have demonstrated broad-spectrum antineoplastic effects against a variety of aggressive and difficult-to-treat cancers. nih.govresearchgate.netnih.gov A novel series of pyrido[3,4-b]indoles exhibited potent antiproliferative activity with IC50 values as low as 80 nM for breast cancer, 130 nM for colon cancer, 130 nM for melanoma, and 200 nM for pancreatic cancer cells. nih.govresearchgate.net

The structure-activity relationship studies revealed that a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position resulted in the best antiproliferative activity. nih.govresearchgate.net The compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole showed the highest potency. nih.govresearchgate.net A key mechanistic feature of this group of compounds is the induction of a strongly selective G2/M cell cycle phase arrest. nih.govresearchgate.net Furthermore, pyrido[3,4-b]indol-1-one derivatives have been identified as novel non-covalent inhibitors of Bruton's tyrosine kinase (BTK), an attractive target for treating malignancies. nih.gov Two such derivatives, compounds 12 and 18, exhibited potent enzymatic potency against BTK with IC50 values of 0.22 µM and 0.19 µM, respectively, and displayed antiproliferative activity in lymphoma cell lines comparable to Ibrutinib. nih.gov

Antineoplastic Activity of Selected Pyrido[3,4-b]indole Derivatives
Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Pyrido[3,4-b]indolesBreast CancerDown to 80 nM nih.govresearchgate.net
Pyrido[3,4-b]indolesColon CancerDown to 130 nM nih.govresearchgate.net
Pyrido[3,4-b]indolesMelanomaDown to 130 nM nih.govresearchgate.net
Pyrido[3,4-b]indolesPancreatic CancerDown to 200 nM nih.govresearchgate.net
Compound 12 (pyrido[3,4-b]indol-1-one derivative)BTK enzyme0.22 µM nih.gov
Compound 18 (pyrido[3,4-b]indol-1-one derivative)BTK enzyme0.19 µM nih.gov

Neuroprotective Potential

Derivatives of the pyridoindole scaffold have demonstrated notable neuroprotective properties in various experimental models. Research into these compounds has been spurred by the therapeutic potential of the parent compound, stobadine (B1218460), a well-documented antioxidant and free radical scavenger. nih.gov Modifications to the stobadine molecule have led to the development of new derivatives with enhanced pharmacodynamic profiles and reduced toxicity. nih.gov

One such derivative, SMe1EC2, has shown significant neuroprotective action. In studies involving rat hippocampal slices subjected to hypoxia and low glucose, SMe1EC2 substantially mitigated the irreversible impairment of synaptic transmission in CA1 region neurons. nih.gov The neuroprotective and antioxidant effects of SMe1EC2 were found to be comparable to those of established antioxidants like stobadine and melatonin, but notably, SMe1EC2 was effective at concentrations one to two orders of magnitude lower. nih.gov The neuroprotective mechanism of these pyridoindole derivatives is thought to be closely linked to their antioxidant and radical-scavenging capabilities. nih.gov This was further supported by their ability to protect lipids and creatine (B1669601) kinase from oxidative damage in rat brain homogenates exposed to an iron/ascorbate system. nih.gov

In a mouse model of head trauma, administration of new stobadine derivatives immediately following injury led to significant improvements in sensomotoric outcomes and a reduction in brain edema. nih.gov These findings underscore the potential of this compound derivatives in protecting neuronal tissue from damage induced by oxidative stress and ischemic conditions.

The broader class of indole-based compounds has also been investigated for neuroprotective effects against mechanisms implicated in neurodegenerative diseases, such as Alzheimer's disease. Studies on synthetic indole–phenolic compounds have revealed multifunctional neuroprotective actions, including metal-chelating, antioxidant, and anti-aggregation properties. These compounds have been shown to protect neuroblastoma cells (SH-SY5Y) from hydrogen peroxide-induced cytotoxicity and from the toxic effects of the amyloid-β (Aβ) peptide.

Furthermore, the issue of glutamate (B1630785) excitotoxicity, a key factor in neuronal degeneration, is another area where indole-related compounds have shown promise. mdpi.comnih.gov While direct studies on this compound are limited in this specific context, the general neuroprotective profile of the pyridoindole class suggests potential benefits in mitigating excitotoxic neuronal death.

Table 1: Neuroprotective Activity of a Stobadine Derivative
CompoundExperimental ModelObserved EffectEffective Concentration Range
SMe1EC2Rat hippocampal slices (hypoxia/low glucose)Significant reduction of irreversible impairment of synaptic transmission0.03-10.0x10-6 mol l-1

Anxiolytic-like Effects

Certain derivatives of this compound have emerged as promising candidates for the treatment of anxiety disorders, with some exhibiting anxiolytic-like activity comparable to established benzodiazepines. nih.govnih.gov

A key compound in this regard is SL651498, chemically identified as [6-Fluoro-9-metyl-2-fenyl-4-(pyrolidin-1-yl-karbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one]. nih.govnih.gov Behavioral studies in rodents have demonstrated that SL651498 possesses anxiolytic-like activity similar to that of diazepam. nih.govmdpi.com Importantly, the muscle weakness, ataxia, or sedation sometimes associated with benzodiazepines were observed with SL651498 only at doses much higher than those required for its anxiolytic effects. nih.gov

The mechanism underlying the anxiolytic-like properties of SL651498 is its action as a functionally selective ligand at GABA-A receptors. nih.gov It acts as a full agonist at GABA-A receptors that include α2 and α3 subunits, and as a partial agonist at receptors containing α1 and α5 subunits. nih.gov This selective modulation of GABA-A receptor subtypes is believed to contribute to its anxiolytic and muscle relaxant properties with a potentially more favorable side-effect profile. nih.gov In nonhuman primates, SL651498 demonstrated anxiolytic-like effects in a conflict procedure and induced muscle relaxation with minimal ataxia. nih.gov

Other pyridoindole derivatives, namely SMe1EC2 and SMe1M2, have also been investigated for their psychopharmacological properties. nih.govnih.gov In behavioral tests such as the elevated plus-maze, SMe1EC2 was found to exert anxiolytic activity without affecting locomotor activity. nih.govnih.gov The highest dose of SMe1EC2 led to an increase in the activity of rats in the open arms of the maze, and even at lower doses, an increase in time spent in the intersection suggested an anti-anxiety effect. nih.gov In the light/dark box exploration test, the highest dose of SMe1M2 increased the time spent in the lit compartment, although this was also associated with a decrease in motor activity, suggesting a more sedative profile at higher concentrations. nih.govnih.gov

Table 2: Anxiolytic-like Activity of this compound Derivatives
CompoundBehavioral TestObserved EffectMechanism of Action
SL651498Rodent behavioral studies, Primate conflict procedureAnxiolytic-like activity similar to diazepam, muscle relaxation with minimal ataxiaFull agonist at GABA-A (α2, α3 subunits), Partial agonist at GABA-A (α1, α5 subunits)
SMe1EC2Elevated plus-mazeDose-dependent decrease in anxiety behavior, no effect on locomotor activityNot specified
SMe1M2Light/dark boxIncreased time in lit compartment (highest dose), associated with sedationNot specified

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For the broader class of 1,3-disubstituted-9H-pyrido[3,4-b]indoles, Density Functional Theory (DFT) has been employed to investigate their molecular properties. researchgate.net These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap suggests higher reactivity of the molecule. researchgate.net For instance, in a study of potent antifilarial 1,3-disubstituted-9H-pyrido[3,4-b]indoles, a lower HOMO-LUMO energy gap was correlated with higher bioactivity. researchgate.net

While specific quantum chemical calculation data for 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one is not extensively available in the reviewed literature, the principles from studies on its analogs can be applied to understand its potential electronic behavior. Such calculations would be instrumental in predicting its reactivity, stability, and potential for forming intermolecular interactions.

Molecular Docking and Molecular Dynamics Simulations (for target interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins.

Molecular Docking:

Computational docking studies have been conducted on derivatives of the pyrido[3,4-b]indole scaffold to explore their binding to various protein targets. A notable example is the docking of novel pyrido[3,4-b]indole derivatives to the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.net These modeling studies were foundational in the synthesis of compounds with potent anticancer activity. nih.govresearchgate.net

In one such study, the docking of a potent derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, into the MDM2 active site revealed key interactions. nih.govresearchgate.net These included a hydrogen bond between the 6-methoxy group and the Tyr106 residue, pi-pi stacking interactions with Tyr100 and His96, and hydrophobic interactions with Leu54, Val93, and Ile99. nih.govresearchgate.net It was also noted that an N9-methyl group could disrupt crucial hydrogen bonding interactions involving the N9 hydrogen. nih.govresearchgate.net

Table 1: Predicted Interactions of a Pyrido[3,4-b]indole Derivative with MDM2
Type of InteractionInteracting Residues in MDM2
Hydrogen BondTyr106
Pi-Pi StackingTyr100, His96
HydrophobicLeu54, Val93, Ile99

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of the stability and conformational changes of a ligand-protein complex over time. For 1,3-disubstituted-9H-pyrido[3,4-b]indole antifilarial compounds, 100 ns molecular dynamics simulations were performed to validate the docking results. researchgate.net These simulations, coupled with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, helped in confirming the stability of the ligand-protein complexes and provided superior binding energy data compared to the control. researchgate.net

Specific MD simulation studies for this compound were not found in the available literature. However, the application of this technique to its analogs underscores its importance in validating docking poses and understanding the dynamic nature of the interactions within the binding site of a target protein.

In Silico Screening and Drug Design

The pyrido[3,4-b]indole scaffold has been a subject of interest in in silico screening and drug design for identifying novel therapeutic agents. The process often begins with computational modeling to identify potential biological targets and design focused libraries of compounds for synthesis and evaluation. nih.govresearchgate.net

For example, the design of novel pyrido[3,4-b]indol-1-one derivatives as non-covalent Bruton's tyrosine kinase (BTK) inhibitors was achieved through a scaffold hopping strategy from a known inhibitor, CGI-1746. While the detailed computational methodology was not described, this approach highlights the use of in silico techniques to generate new chemical entities with desired biological activities.

Furthermore, the pyrido[3,4-b]indole framework has been identified as a promising starting point for the development of inhibitors for new cancer targets like MDM2. nih.govresearchgate.net Computational modeling indicated that this class of compounds could effectively bind to MDM2, which spurred the synthesis and biological testing of a series of derivatives. nih.govresearchgate.net

While comprehensive in silico screening campaigns specifically for this compound are not detailed in the literature reviewed, the successful application of these methods to its analogs demonstrates the potential of this core structure in drug discovery efforts.

Applications in Chemical Biology and Drug Discovery

Scaffold for New Drug Development

The β-carbolinone nucleus is a key pharmacophore, and its derivatives have been extensively explored for therapeutic potential across various diseases. nih.gov The structural versatility of the 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity and selectivity. This has led to the development of novel compounds with promising activities, particularly in oncology and infectious diseases.

Researchers have designed and synthesized numerous derivatives by modifying the core structure, leading to compounds with potent and broad-spectrum anticancer activity. acs.org These synthetic β-carbolinones have shown efficacy against aggressive cancers such as pancreatic, lung, breast, melanoma, colon, and prostate cancers. acs.org For instance, certain derivatives have been identified as novel non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of malignancies and autoimmune diseases. rsc.org Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in lymphoma cell lines and effectively inhibit tumor growth in xenograft mouse models. rsc.org

Beyond cancer, the scaffold has been utilized to develop agents against protein kinases, which are implicated in a multitude of non-malignant diseases and viral multiplication. Derivatives of 1H-Pyrido[3,4-b]indol-1-one have shown inhibitory activity against protein kinases like Cdk2 and Cdc7, which are pivotal in cell cycle regulation and genome duplication.

The following table summarizes selected research findings on drug development based on the this compound scaffold.

Therapeutic AreaTargetExample of Derivative Activity
Oncology Bruton's tyrosine kinase (BTK)Potent enzymatic inhibition with IC50 values as low as 0.19 μM; induced G1-phase cell cycle arrest and apoptosis in lymphoma cells. rsc.org
Oncology Protein Kinases (e.g., Cdk2, Cdc7)Novel compounds demonstrate inhibitory activity against protein kinases associated with cancer cell growth.
Oncology MDM2 PathwayPyrido[3,4-b]indole derivatives identified with broad-spectrum anticancer activity against pancreatic, breast, colon, and melanoma cancer cells, with IC50s down to 80 nM. acs.org

This table is interactive. Click on the headers to sort the data.

Probes for Biological Systems

In addition to its role as a therapeutic scaffold, this compound and its analogs serve as valuable molecular probes for studying biological systems. These small molecules can be used to investigate the function of specific proteins and pathways, helping to elucidate complex biological processes.

The β-carbolinone structure has been employed as a biological control agent in receptor research for bio-enzyme inhibitors. nih.gov A notable example is its use in studies on the inhibition of Human Leukocyte Elastase (HLE), a serine protease involved in inflammatory processes. nih.gov By using these compounds as probes, researchers can better understand the mechanisms of enzyme inhibition and the structural requirements for designing more potent and selective inhibitors.

Furthermore, related pyrido[3,4-b]indole structures have been identified as activators of specific cellular receptors. For instance, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, a compound structurally related to the β-carbolinone core, was found to be an activator of the Aryl Hydrocarbon Receptor (AHR). This discovery highlights the role of such scaffolds in modulating cellular signaling pathways and provides a chemical tool to probe AHR function.

Role as Synthetic Intermediates for Complex Alkaloids

The this compound framework is not only a pharmacophore in its own right but also a crucial building block in the total synthesis of more complex, naturally occurring alkaloids. nih.gov Many intricate indole (B1671886) alkaloids, which are often difficult to isolate in large quantities from natural sources, can be constructed using the β-carbolinone core as a key intermediate. This synthetic accessibility is vital for conducting detailed pharmacological studies and developing analogs with improved properties.

The synthesis of the β-carboline alkaloid brevicarine, for example, relies on building upon the fundamental pyrido[3,4-b]indole skeleton. nih.gov Synthetic strategies often involve creating a functionalized β-carboline intermediate that allows for the subsequent attachment of other molecular fragments to assemble the final complex structure. nih.gov Similarly, attempts to synthesize the related alkaloid brevicolline (B1239659) have utilized β-carboline intermediates, demonstrating the versatility of this structural motif in alkaloid synthesis. nih.gov The development of efficient synthetic routes to the β-carbolinone core and its derivatives is therefore an active area of research, as it unlocks access to a wide range of structurally diverse and biologically significant natural products. nih.govbohrium.com

Concluding Remarks and Future Research Directions

Current Challenges in β-Carbolinone Research

Another significant challenge is optimizing the pharmacokinetic properties of these compounds. While many derivatives show potent in vitro activity, issues such as poor water solubility can hinder their bioavailability and in vivo efficacy. mdpi.comnih.gov Overcoming these hurdles is critical for the development of clinically viable drug candidates.

Emerging Synthetic Methodologies

To address the synthetic challenges, medicinal chemists are exploring innovative methodologies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of the β-carboline scaffold. researchgate.netnih.govacs.org This atom-economical approach allows for the introduction of various substituents at specific positions, which was previously difficult to achieve. researchgate.netresearchgate.net For instance, ruthenium(II)-catalyzed C-H activation has been successfully employed for the regioselective hydroxymethylation of β-carbolines. nih.govacs.org

Moreover, there is a growing emphasis on developing greener synthetic routes. patsnap.com Methodologies that utilize less hazardous reagents and solvents, such as those employing microwave irradiation or biocatalysis, are gaining traction. researchgate.net A high-yielding method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones involves the selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide in polyphosphoric acid. bohrium.com

Exploration of Novel Biological Targets

Historically, β-carbolinones have been investigated for their effects on the central nervous system, particularly their interaction with benzodiazepine (B76468) and serotonin (B10506) receptors. acs.org However, recent research has broadened the scope of their potential therapeutic applications. Scientists are now exploring their activity against a diverse range of biological targets implicated in various diseases.

For example, novel β-carboline derivatives are being investigated as potential treatments for triple-negative breast cancer by dually targeting DNA and TOP2A. nih.gov In the realm of infectious diseases, they have shown promise as antimalarial agents by interacting with molecular targets in Plasmodium falciparum. mdpi.comresearchgate.netnih.gov The identification of these new targets is often facilitated by in silico screening and molecular docking studies, which can predict the binding affinity of β-carbolinone derivatives to various proteins. mdpi.comnih.govnih.gov The process of "target deconvolution," which aims to identify the specific molecular targets of compounds identified in phenotypic screens, is crucial for understanding their mechanism of action. pelagobio.comcreative-biolabs.comnih.gov

Advanced SAR Approaches and Computational Drug Design

The development of potent and selective β-carbolinone-based drugs heavily relies on understanding their structure-activity relationships (SAR). researchgate.net By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key pharmacophoric features. nih.gov For instance, substitutions at the C-1, C-3, and N-9 positions of the β-carboline ring have been shown to significantly influence their anticancer and anti-inflammatory activities. mdpi.comnih.gov

Computational drug design plays an increasingly vital role in accelerating the drug discovery process. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking allow for the rational design of new derivatives with improved potency and selectivity. mdpi.comnih.gov These in silico methods help to prioritize compounds for synthesis and biological testing, thereby saving time and resources. nih.gov

Potential for Therapeutic Innovation

The versatile β-carbolinone scaffold holds immense potential for therapeutic innovation across a spectrum of diseases. taylorfrancis.com Their ability to interact with a wide range of biological targets makes them attractive candidates for addressing complex diseases with multifactorial pathologies. mdpi.com

Future research will likely focus on developing derivatives with multi-target activities, which could offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The exploration of β-carbolinones as chemical probes to investigate biological pathways will also continue to be an important area of research. nih.gov With ongoing advancements in synthetic chemistry, computational modeling, and biological screening, the path from β-carbolinone scaffold to novel therapeutics appears promising.

Q & A

Q. What are the common synthetic routes for 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one derivatives, and how do reaction conditions influence yields?

Two primary methods are reported:

  • Cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide in polyphosphoric acid at 110°C for 30 minutes yields 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones with reduced sensitivity to substituent effects on the indole nucleus (yields up to 85%) .
  • Oxidative amidation and heterocyclization approaches yield fluorophenyl-substituted derivatives (e.g., compound 7d, 25% yield) but require optimization due to competing side reactions . Key factors include acid strength, temperature, and substituent electronic effects.

Q. How is structural characterization performed for this compound derivatives?

Standard protocols involve:

  • Spectroscopy : IR (C=O stretch at ~1650 cm⁻¹), 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), and HRMS for molecular ion confirmation .
  • X-ray crystallography : Used to resolve stereochemistry, hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds), and π-stacking interactions in derivatives like 2-[2-(methylamino)benzoyl]-tetrahydro-β-carboline .

Q. Are this compound derivatives found in natural sources?

Yes. Tetrahydro-β-carboline derivatives (e.g., 2-[2-(methylamino)benzoyl]-tetrahydro-β-carboline) are isolated from Evodia rutaecarpa fruits via ethanol extraction, followed by chromatographic separation (0.32% yield) .

Advanced Research Questions

Q. How does receptor subtype selectivity of pyridoindole derivatives like SL651498 correlate with pharmacological effects?

SL651498 (a this compound derivative) exhibits GABAA receptor subtype selectivity :

  • Full agonism at α2/α3 subtypes (anxiolytic and muscle relaxant effects at 1–10 mg/kg).
  • Partial agonism at α1/α5 subtypes (minimal sedation even at high doses: 30–100 mg/kg) . Methodology : Radioligand binding assays (Ki values: α1 = 6.8 nM, α2 = 12.3 nM) and electrophysiological studies on recombinant receptors.

Q. How can contradictory data on the efficacy of pyridoindole derivatives across studies be resolved?

Discrepancies arise from:

  • Species differences : Rat α2 vs. human α2 receptor affinity variations.
  • Dosage regimes : SL651498’s anxiolytic effects (MED = 3 mg/kg, oral) vs. muscle relaxation (MED = 10 mg/kg) . Resolution : Cross-species receptor profiling and dose-response curve standardization.

Q. What role does stereochemistry play in the biological activity of tetrahydro-β-carboline derivatives?

Q. How do structural modifications (e.g., fluorophenyl or pyrrolidinyl groups) affect SAR in pyridoindole derivatives?

  • Fluorophenyl substitution : Enhances metabolic stability (logD = 3.18 for SL651498) and α2 receptor affinity .
  • Pyrrolidinyl-carbonyl groups : Increase selectivity for α2/α3 over α1 subtypes . Methodology : Comparative binding assays and logP/logD measurements.

Q. What analytical challenges arise in characterizing low-yield pyridoindole derivatives?

  • Purity issues : Byproducts from competing cyclization pathways (e.g., compound 8d, 12% yield) require HPLC-MS for identification .
  • Stereochemical complexity : Chiral centers (e.g., in dihydro-β-carbolines) necessitate enantioselective chromatography or CD spectroscopy .

Q. How are in vivo and in vitro models used to evaluate pyridoindole derivative bioactivity?

  • In vitro : Recombinant GABAA receptor electrophysiology in HEK cells .
  • In vivo : Elevated plus-maze (anxiolysis), rotarod (motor coordination), and pentylenetetrazole-induced seizure tests (anticonvulsant activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.